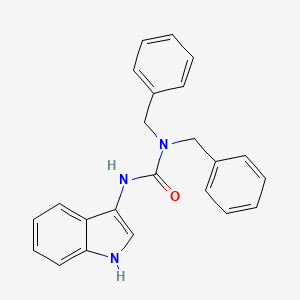

1,1-dibenzyl-3-(1H-indol-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibenzyl-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c27-23(25-22-15-24-21-14-8-7-13-20(21)22)26(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPFZANHCFXYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1,1 Dibenzyl 3 1h Indol 3 Yl Urea and Analogous Structures

Synthetic Routes to the 1H-Indol-3-yl Moiety

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed over the years. nih.gov

Established Methodologies for Indole Ring Formation

Classic named reactions have long served as the foundation for indole synthesis, providing reliable routes to this important heterocyclic system.

Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this remains one of the most widely used methods for preparing indoles. byjus.comwikipedia.orgwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org While the direct synthesis of the parent indole can be challenging, this method is highly effective for producing indoles with substitutions at the 2- and 3-positions. wikipedia.org A key advantage is the ability to perform the reaction in a single pot without isolating the intermediate arylhydrazone. byjus.com However, unsymmetrical ketones can lead to a mixture of regioisomeric products. byjus.com

Reissert Synthesis : This multi-step method involves the base-catalyzed condensation of o-nitrotoluene with an oxalic ester. bhu.ac.in The resulting product undergoes reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.

Leimgruber–Batcho Indole Synthesis : This efficient method is particularly popular in the pharmaceutical industry for its high yields and applicability to the synthesis of substituted indoles. wikipedia.org

Madelung Synthesis : This reaction involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in Modern variations of this method utilize organolithium bases to allow for milder reaction conditions, enabling the synthesis of indoles with sensitive functional groups. bhu.ac.in

Advanced and Sustainable Synthetic Protocols for Indole Functionalization

In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for synthesizing and functionalizing indoles. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysis has emerged as a powerful tool in indole synthesis. The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org Palladium-catalyzed annulation of ortho-iodoanilines with aldehydes provides a one-pot route to indoles under mild, ligandless conditions. organic-chemistry.org Furthermore, an operationally simple, palladium-catalyzed oxidative cyclization of N-aryl imines allows for the rapid assembly of indole rings from readily available anilines and ketones. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts have also proven effective. A copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed in a water-methanol mixture at room temperature. organic-chemistry.org

Green Chemistry Approaches : The development of sustainable synthetic methods is a key focus in modern organic chemistry. nih.gov This includes the use of environmentally benign solvents and catalysts. For instance, the synthesis of bis(indolyl)methanes has been achieved using propylene (B89431) carbonate as a green solvent. researchgate.net Additionally, one-pot multicomponent reactions, such as the sulfamic acid-catalyzed reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, offer an efficient and greener route to complex indole derivatives. nih.gov

Formation of the Urea (B33335) Linkage and Dibenzyl Substitution

The urea functional group is a crucial component of many biologically active molecules, and its synthesis has been extensively studied. nih.gov The formation of the 1,1-dibenzylurea (B8780258) moiety in the target compound requires specific strategies for creating the urea bond and introducing the two benzyl (B1604629) groups.

Isocyanate-Amine Coupling Reactions

The reaction between an isocyanate and an amine is a fundamental and widely used method for forming urea linkages. commonorganicchemistry.comresearchgate.net This approach is central to the synthesis of a vast array of urea-containing compounds. nih.gov

The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group. This reaction is typically efficient and proceeds without the need for a base. commonorganicchemistry.com In the context of synthesizing 1,1-dibenzyl-3-(1H-indol-3-yl)urea, this would involve the reaction of 3-aminoindole with a dibenzyl isocyanate precursor or a sequential process.

A practical method for the site-selective isocyanation of benzylic C-H bonds has been developed, which can be combined with amine coupling to prepare benzylic ureas without the need to purify the intermediate benzylic isocyanate. rsc.org This method utilizes a copper catalyst and can be performed in a high-throughput manner. rsc.org

Alternative Approaches for Urea Bond Construction

While isocyanate-amine coupling is a dominant strategy, several alternative methods for constructing the urea bond have been developed to overcome challenges such as the limited availability or toxicity of certain isocyanates. acs.org

Phosgene (B1210022) and its Equivalents : The reaction of amines with phosgene or its safer solid equivalent, triphosgene (B27547), is a traditional method for generating isocyanates in situ, which then react with another amine to form the urea. nih.govcommonorganicchemistry.com However, the high toxicity of phosgene is a significant drawback. commonorganicchemistry.com

Carbonyldiimidazole (CDI) : CDI serves as a useful and less hazardous alternative to phosgene-related reagents. commonorganicchemistry.com It reacts with an amine to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the urea. The order of addition of reagents is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com Reactions using CDI can even be carried out in water, with the product often precipitating out for easy isolation. organic-chemistry.org

Curtius Rearrangement : This reaction provides a pathway to isocyanates from carboxylic acids via an acyl azide (B81097) intermediate. commonorganicchemistry.comorganic-chemistry.org The isocyanate can then be trapped with an amine to form the desired urea. organic-chemistry.org

Carbon Dioxide as a C1 Source : The use of CO2 as a renewable and non-toxic C1 building block for urea synthesis is a highly attractive green alternative. organic-chemistry.org Metal-free methods have been developed to synthesize ureas from amines and CO2 at atmospheric pressure and room temperature. organic-chemistry.org

Oxidative Carbonylation : Palladium-catalyzed carbonylation of azides in the presence of amines under a carbon monoxide atmosphere offers a route to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org

Specific Reactions Involving 1,1-Disubstituted Ureas, such as 1,1-Dibenzylurea, in Compound Formation

The synthesis of 1,1-disubstituted ureas, a key structural feature of the target molecule, can be achieved through several methods. One approach involves the reaction of 1,1-disubstituted carbamoyl chlorides with amines. tandfonline.com Alternatively, the reaction of two different amines with 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed to produce unsymmetrical 1,3-disubstituted ureas. nih.gov

Overall Synthetic Pathways and Convergent Synthesis

The synthesis of this compound is most effectively achieved through convergent strategies. These pathways involve the synthesis of key fragments which are then combined in a final step to yield the target molecule. This approach is generally preferred over linear synthesis for its efficiency and ability to maximize yield. The primary disconnection for this target molecule is at the urea linkage, suggesting two main convergent strategies based on the reaction of an amine with an activated carbonyl species.

Pathway A: 3-Aminoindole and an Activated Dibenzylamine (B1670424) Equivalent

This pathway utilizes 3-aminoindole as the key nucleophilic precursor. While unprotected 3-aminoindoles can be unstable and sensitive to oxidation, methods for their preparation have been developed. nih.gov The complementary electrophilic partner is typically N,N-dibenzylcarbamoyl chloride. This reagent can be prepared from the secondary amine, dibenzylamine, by reacting it with phosgene or a safer equivalent such as triphosgene (bis(trichloromethyl)carbonate). researchgate.net The reaction of the carbamoyl chloride with 3-aminoindole, usually in an inert solvent and in the presence of a non-nucleophilic base to scavenge the liberated HCl, yields the final product.

Pathway B: Dibenzylamine and an Activated 3-Indolyl Equivalent

In this alternative convergent approach, dibenzylamine serves as the nucleophile. The corresponding electrophile is 3-indolyl isocyanate. The direct reaction between an amine and an isocyanate is a highly efficient and common method for forming urea bonds, typically proceeding at room temperature in a suitable solvent without the need for a base. commonorganicchemistry.com The 3-indolyl isocyanate precursor can be synthesized from other indole-3-substituted starting materials, for instance, via a Curtius rearrangement of an indole-3-carbonyl azide, which itself is derived from the corresponding carboxylic acid. commonorganicchemistry.com

Pathway C: Amine Transamidation

A less common, but viable, route involves the reaction of 3-aminoindole directly with urea. nih.gov This method avoids the use of highly toxic phosgene or isocyanate intermediates. The reaction typically requires heating the amine with an excess of urea, which thermally decomposes in situ to generate isocyanic acid as the reactive species. nih.gov While potentially "greener," this method may require more demanding conditions and purification to remove excess urea. nih.gov

The following table summarizes the key convergent synthetic approaches:

| Pathway | Nucleophile | Electrophile/Activating Agent | Key Features & Conditions | References |

| A | 3-Aminoindole | N,N-Dibenzylcarbamoyl Chloride | Convergent; requires base (e.g., pyridine, triethylamine) to neutralize HCl. researchgate.net | nih.govresearchgate.net |

| B | Dibenzylamine | 3-Indolyl Isocyanate | Convergent; high efficiency; typically run at room temperature in solvents like THF or DCM. commonorganicchemistry.com | commonorganicchemistry.comnih.gov |

| C | 3-Aminoindole | Urea | Non-isocyanate route; requires heat (e.g., 80-90°C) and excess urea. nih.gov | nih.gov |

Mechanistic Investigations of Key Synthetic Transformations

The formation of the urea linkage in this compound proceeds through well-understood nucleophilic reaction mechanisms. The specific mechanism depends on the chosen synthetic pathway and the nature of the electrophilic carbonyl source.

Mechanism of Isocyanate Addition (Pathway B)

The reaction between dibenzylamine and 3-indolyl isocyanate is a classic example of nucleophilic addition to a heterocumulene. The mechanism is straightforward:

The nitrogen atom of dibenzylamine, acting as a nucleophile, attacks the electrophilic carbon atom of the isocyanate group (-N=C=O).

Simultaneously, the electrons from the N=C bond of the isocyanate shift to the nitrogen atom, and the electrons from the C=O bond shift to the oxygen atom, creating a zwitterionic intermediate.

A rapid proton transfer from the newly bonded dibenzylamino nitrogen to the isocyanate nitrogen results in the formation of the stable urea C-N bond, yielding the final product.

This reaction is typically fast and irreversible. The reaction of an amine with an isocyanate formed in situ from water and a diisocyanate is a known secondary reaction in polyurethane synthesis. researchgate.netresearchgate.net

Mechanism of Nucleophilic Acyl Substitution (Pathway A)

The reaction of 3-aminoindole with N,N-dibenzylcarbamoyl chloride follows a nucleophilic acyl substitution mechanism, likely proceeding through a tetrahedral intermediate:

The nucleophilic nitrogen of the 3-aminoindole attacks the electrophilic carbonyl carbon of the N,N-dibenzylcarbamoyl chloride.

This addition leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen bears a negative charge and the indole nitrogen bears a positive charge.

The intermediate collapses by reforming the carbonyl double bond, which is accompanied by the expulsion of the chloride ion as a good leaving group.

A final deprotonation step, usually effected by a base present in the reaction mixture, neutralizes the positive charge on the indole nitrogen moiety to give the final this compound. researchgate.net

Mechanism of Transamidation via Isocyanic Acid (Pathway C)

The synthesis using urea as the carbonyl source involves a preliminary, rate-limiting step. nih.gov

Rate-Limiting Step: Under thermal conditions, urea reversibly decomposes to generate isocyanic acid (HN=C=O) and ammonia. nih.gov

Nucleophilic Addition: The 3-aminoindole then acts as a nucleophile, attacking the isocyanic acid in a mechanism identical to that described for the isocyanate addition pathway. nih.gov

The efficiency of this process is often dependent on the temperature and the ability to shift the initial equilibrium toward the formation of the reactive isocyanic acid intermediate. nih.gov

Post-Synthetic Derivatization and Functional Group Interconversions on the this compound Scaffold

Once the core this compound scaffold is assembled, it offers several sites for post-synthetic modification to generate a library of analogous structures. These derivatizations can be targeted at the indole ring, the urea linkage itself, or the benzyl substituents.

Derivatization of the Indole Ring

The indole nucleus is a privileged scaffold in medicinal chemistry and is amenable to a variety of functional group interconversions.

N-Alkylation/Arylation: The indole nitrogen (N-1 position) is a nucleophilic site and can be readily alkylated, acylated, or sulfonylated under basic conditions. For example, treatment with an alkyl halide (e.g., methyl iodide) and a base like sodium hydride in an inert solvent would yield the corresponding N-alkylated derivative.

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution. The C-2 position is a potential site for reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) to introduce an aldehyde group, or Friedel-Crafts acylation to add a ketone. The benzene (B151609) portion of the indole ring (positions C4-C7) can also undergo substitution, such as nitration or halogenation, although this may require harsher conditions and can lead to mixtures of isomers. A study on related 1-substituted benzyl-2,3-dioxoindolin-5-yl urea derivatives demonstrates that the indole core can be built up and modified in a stepwise fashion, highlighting the feasibility of such transformations. nih.gov

Modification of Benzyl Groups

If the starting benzylamine (B48309) contained functional groups on its aromatic rings (e.g., methoxy (B1213986), nitro, or halo groups), these could be used as handles for further chemistry.

Cross-Coupling Reactions: A bromo- or iodo-substituted benzyl group could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This strategy is demonstrated in the derivatization of other heterocyclic scaffolds. nih.gov

Functional Group Interconversion: A nitro group could be reduced to an amine, which could then be acylated or diazotized. An ether group like methoxy could potentially be cleaved to reveal a phenol.

The following table outlines potential post-synthetic modifications:

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | References (Conceptual) |

| Indole N-1 | Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | N-Alkyl Indole | researchgate.net |

| Indole C-2 | Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) | nih.gov |

| Indole Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | nih.gov |

| Benzyl Ring (if pre-functionalized with -Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl system | nih.gov |

| Benzyl Ring (if pre-functionalized with -NO₂) | Reduction | Fe/HCl or H₂, Pd/C | Amine (-NH₂) | nih.gov |

These strategies allow for the systematic exploration of the chemical space around the core this compound structure, enabling the generation of diverse analogs from a common intermediate.

Structure Activity Relationship Sar and Structural Biology of 1,1 Dibenzyl 3 1h Indol 3 Yl Urea

Elucidating the Role of the Indole (B1671886) Substructure in Biological Activity

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products, alkaloids, and synthetic drugs with a wide spectrum of pharmacological activities. researchgate.netnih.govnih.gov Its structural resemblance to the amino acid tryptophan allows it to interact with a multitude of biological targets. researchgate.net

The indole nucleus is known to participate in various non-covalent interactions that are crucial for molecular recognition at a receptor or enzyme active site. These include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The bicyclic aromatic system provides a large hydrophobic surface that can engage with nonpolar pockets in target proteins. nih.govcolumbia.edu

π-π Stacking: The electron-rich aromatic system can participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein binding site.

Derivatives of indole are integral to numerous approved drugs and investigational agents, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.govresearchgate.net For instance, indole-3-carbinol (B1674136) and its derivatives are known for their anti-proliferative effects in cancer cells. nih.gov The incorporation of the indole moiety into a larger molecule like 1,1-dibenzyl-3-(1H-indol-3-yl)urea is a deliberate design strategy to leverage these favorable binding characteristics, suggesting that the indole portion of the molecule is critical for anchoring the compound to its biological target. researchgate.net

Conformational Analysis and Stereochemical Influences of the Dibenzyl Group

The 1,1-dibenzyl substitution pattern on the urea (B33335) nitrogen atom introduces significant steric bulk and conformational constraints. The two benzyl (B1604629) groups attached to the same nitrogen atom (N1) dramatically influence the molecule's three-dimensional shape and its ability to adopt specific conformations.

Restrict Rotation: The rotation around the N1-C(carbonyl) bond and the N1-C(benzyl) bonds will be highly restricted. This can lock the molecule into a limited set of low-energy conformations. researchgate.net

Influence Planarity: While the urea functional group itself tends to be planar to allow for electron delocalization, the bulky dibenzyl substitution may force a twisting of the urea backbone, impacting its electronic properties and hydrogen bonding geometry. researchgate.net

Define Interaction Vectors: The fixed spatial orientation of the two benzyl groups creates defined vectors for hydrophobic and aromatic interactions with a target protein. The relative orientation of these benzyl groups (e.g., anti or gauche) will dictate how the molecule fits into a binding pocket. slideshare.net

Studies on related compounds, such as 1-benzyl-indole-3-carbinol, have shown that a bulky benzyl substituent at the N1 position of the indole can enhance stability and potency by preventing the formation of undesired oligomeric products. nih.gov Similarly, the dibenzyl groups in this compound are expected to play a crucial role in defining its binding pose and potentially improving its pharmacokinetic profile by shielding the urea linkage.

Positional and Electronic Effects of Substituents on Biological Response

The biological activity of this compound can be finely tuned by introducing various substituents on its aromatic rings. SAR studies on related indole and urea-based compounds have established clear principles for how such modifications impact potency and selectivity. nih.govnih.gov

Benzyl Ring Substitutions: Placing substituents on the phenyl rings of the benzyl groups can modulate hydrophobic and electronic interactions. For instance, adding a trifluoromethoxy (-OCF₃) group, as seen in potent soluble epoxide hydrolase inhibitors, can significantly enhance potency. nih.gov Halogen substitutions (e.g., -Cl, -Br) can introduce new contact points and alter the binding mode. mdpi.com

The following table illustrates hypothetical SAR trends for a generic kinase target, based on published data for related aryl-urea inhibitors.

| Compound | R1 (Indole) | R2 (Benzyl) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Parent | H | H | 150 | Baseline activity. |

| Analog 1 | 5-F | H | 85 | Fluorine may form favorable halogen bonds or alter pKa. |

| Analog 2 | H | 4-Cl | 60 | Chloro group can occupy a specific hydrophobic sub-pocket. mdpi.com |

| Analog 3 | 5-F | 4-Cl | 25 | Synergistic effect of favorable interactions from both substitutions. |

| Analog 4 | H | 4-OCH₃ | 200 | Methoxy (B1213986) group may be too bulky or electronically unfavorable for the pocket. |

This table is for illustrative purposes only and is based on general principles observed in related compound series.

Design Principles for Modulating Potency and Selectivity Based on SAR

Based on the SAR principles discussed, several strategies can be employed to optimize the this compound scaffold for enhanced potency and selectivity against a specific biological target.

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core urea-indole structure, the benzyl groups could be replaced with other bulky hydrophobic moieties, such as adamantyl or bicyclo[2.2.1]heptyl groups, to probe different regions of a hydrophobic binding pocket. mdpi.comresearchgate.net

Fine-Tuning Aromatic Interactions: Systematic substitution on the benzyl and indole rings with a variety of functional groups (halogens, small alkyls, methoxy groups) can be used to map the electronic and steric requirements of the target's binding site. nih.govmdpi.com Molecular docking studies can guide the selection of optimal substituents. core.ac.uk

Conformational Constraint: Introducing cyclic structures or replacing the benzyl groups with more rigid linkers could further restrict the molecule's conformation. This can reduce the entropic penalty upon binding, potentially leading to a significant increase in affinity.

Improving Physicochemical Properties: While the large hydrophobic surface is good for binding, it can lead to poor solubility. Introducing polar groups or nitrogen-containing heterocycles onto the benzyl rings could improve solubility and bioavailability without compromising core binding interactions. nih.gov

By systematically applying these design principles, the this compound scaffold can serve as a versatile starting point for the development of novel and highly selective therapeutic agents.

Molecular Mechanisms of Action and Target Identification for 1,1 Dibenzyl 3 1h Indol 3 Yl Urea

Investigating Antiproliferative and Anticancer Mechanisms

Urea (B33335) derivatives, in general, are recognized for their potential as anticancer agents. nih.govmdpi.commdpi.commdpi.com The urea functional group is a key feature in many kinase inhibitors due to its ability to form hydrogen bonds with amino acids in the catalytic cleft of kinases. researchgate.net

Cell Cycle Modulation and Apoptotic Induction

Research has shown that certain indole (B1671886) derivatives can inhibit DNA synthesis and induce a G1 cell cycle arrest in both estrogen-responsive and estrogen-independent human breast cancer cell lines. nih.gov For instance, 1-benzyl-indole-3-carbinol, a related indole derivative, has demonstrated potent anti-proliferative properties by significantly inhibiting DNA synthesis. nih.gov Some N-aryl-N'-arylmethylurea derivatives have also been found to exhibit excellent antiproliferative activity against various cancer cell lines, including A549, MCF7, HCT116, and PC3. mdpi.com

High concentrations of urea have been shown to induce cell cycle delay and apoptosis in renal medullary cells. nih.gov This occurs by slowing the transit through the S phase and causing delays in the G2/M and G1 phases. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Some imidazo-benzamide derivatives have been shown to induce apoptosis in human lung adenocarcinoma cells by modulating apoptotic markers like caspase-3. nih.gov Similarly, benzyl (B1604629) isothiocyanate (BITC) has been found to induce apoptosis in various cancer cells by inhibiting the STAT-3 signaling pathway. researchgate.net

Inhibition of Specific Kinases and Related Enzymes

The urea scaffold is a common pharmacophore in kinase inhibitors. researchgate.net Bis-aryl ureas have been identified as inhibitors of various kinases, including p38, Raf-1, and cyclin-dependent kinases. researchgate.net The development of multitarget inhibitors is a promising strategy for treating complex diseases. mdpi.com For example, Sorafenib, a 1,3-disubstituted urea, is a potent inhibitor of soluble epoxide hydrolase (sEH) and has shown activity against c-Raf. mdpi.com

The design of novel pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1) has shown promise. mdpi.com Some of these compounds exhibited potent inhibition, comparable to the known clinical inhibitor Selonsertib. mdpi.com Furthermore, 3-aminoindazole-based urea derivatives have been found to potently inhibit the tyrosine kinase activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov

Table 1: Kinase Inhibition by Urea Derivatives

| Compound Class | Target Kinase(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Bis-aryl ureas | p38, Raf-1, Cyclin-dependent kinases | Inhibition | researchgate.net |

| Sorafenib (1,3-disubstituted urea) | Soluble epoxide hydrolase (sEH), c-Raf | Potent inhibition | mdpi.com |

| Pyridin-2-yl ureas | Apoptosis signal-regulating kinase 1 (ASK1) | Potent inhibition | mdpi.com |

| 3-Aminoindazole-based ureas | VEGFR, PDGFR families | Potent inhibition of tyrosine kinase activity | nih.gov |

Tubulin Polymerization Inhibition

Microtubules, composed of α- and β-tubulin heterodimers, are crucial for various cellular processes, and their disruption is a key strategy in cancer therapy. nih.gov Arylthioindole (ATI) derivatives are known inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site. csic.es The introduction of certain substituents at position 5 of the indole ring can significantly impact their cytotoxicity. csic.es For instance, methyl and methoxy (B1213986) substituents have been shown to increase cytotoxicity. csic.es

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have also been identified as tubulin polymerization inhibitors. nih.gov One compound from this series, 7d, exhibited potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, induced apoptosis, and arrested the cell cycle in the G2/M phase. nih.gov

Antiviral Efficacy and Viral Enzyme Modulation (e.g., HIV-1 Reverse Transcriptase Inhibition)

Human Immunodeficiency Virus-1 (HIV-1) remains a significant global health issue. nih.gov The viral enzyme reverse transcriptase (RT) is a key target for antiretroviral drugs. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of drugs that bind to an allosteric site on the enzyme. mdpi.com

A small-molecule inhibitor with a thiadiazole core, BPPT, has been identified as a novel NNRTI with potent inhibitory effects on HIV-1 infectivity. nih.gov Additionally, a series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil (B1244923) and N-3,5-dimethylbenzyl-substituted urea derivatives have shown good to moderate anti-HIV-1 activity. nih.gov

Modulation of Neurological Pathways and Neurodegenerative Disease Targets

Neurodegenerative diseases like Alzheimer's disease (AD) are complex disorders with multiple pathological hallmarks. nih.govnih.gov Research into multi-target directed drug discovery is a promising approach. nih.gov

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. mdpi.com Inhibition of these enzymes is a therapeutic strategy for AD. nih.gov Novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and shown to inhibit both AChE and BACE1 (Beta-site APP Cleaving Enzyme). nih.gov Derivatives of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one have also demonstrated potential as AChE inhibitors. researchgate.net

Following a comprehensive search, it has been determined that there is no publicly available scientific literature detailing the biological activities of the specific chemical compound 1,1-dibenzyl-3-(1H-indol-3-yl)urea within the scope of the requested outline.

Searches for research data on this particular molecule yielded no specific results pertaining to the following areas:

Amyloid Aggregation Inhibition

Anti-inflammatory and Immunomodulatory Effects

Antimicrobial or Antischistosomal Activity

Target Engagement and Deconvolution Studies

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings for each specified section and subsection, as no research data for "this compound" appears to be published in the sources accessed.

Computational Chemistry and in Silico Modeling for 1,1 Dibenzyl 3 1h Indol 3 Yl Urea

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a compound like 1,1-dibenzyl-3-(1H-indol-3-yl)urea, QSAR can be a powerful tool to predict its activity based on its molecular descriptors.

The development of a robust QSAR model for a series of compounds including this compound would allow for the virtual screening of new, potentially more active derivatives, thereby accelerating the drug discovery process. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations can provide valuable information about its electronic properties and chemical reactivity.

DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.netmdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and highlight regions that are prone to electrophilic or nucleophilic attack. mdpi.com For a urea (B33335) derivative, the oxygen atom of the carbonyl group is expected to be a region of high electron density, making it a likely site for hydrogen bond donation. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can be employed to explore its conformational landscape and to assess the stability of its binding to a protein target over time.

While a molecular docking simulation provides a static snapshot of the binding pose, an MD simulation offers a dynamic view. By simulating the movement of the ligand-protein complex in a solvent environment, researchers can observe how the interactions change and evolve. This can provide a more accurate assessment of the binding affinity and can reveal important information about the flexibility of both the ligand and the protein.

In Silico Predictions of Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion - ADME)

In silico ADME prediction is a crucial step in the early stages of drug discovery. These computational models predict how a compound will behave in the body, including its absorption, distribution, metabolism, and excretion. For this compound, predicting its ADME properties is essential for evaluating its potential as a drug candidate.

Various computational tools and models are available to predict key ADME parameters. For example, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. mdpi.com Predictions for properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450 can also be made. core.ac.ukresearchgate.netnih.gov

Interactive Data Table: Predicted ADME Properties for Analogous Compounds

| Compound Series | Adherence to Lipinski's Rule | Predicted Toxicity | Reference |

|---|---|---|---|

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | Adherent | Free from most toxicities, except potential hepatotoxicity | mdpi.com |

| Benzylindole derivatives | Generally good ADME properties | - | researchgate.net |

Advanced Experimental Methodologies in 1,1 Dibenzyl 3 1h Indol 3 Yl Urea Research

High-Throughput Screening (HTS) and Chemical Library Synthesis

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for a specific biological activity. In the context of 1,1-dibenzyl-3-(1H-indol-3-yl)urea, HTS would be employed to test a library of its analogs against a specific biological target, such as a protein kinase or receptor. For instance, HTS has been successfully used to identify novel autophagy modulators from natural compound libraries and to screen for dual inhibitors of EGFR and HER2 kinases from chemical libraries. northwestern.edunih.gov This approach allows for the efficient identification of "hit" compounds with desired activity from a large pool of molecules.

The foundation of a successful HTS campaign is the chemical library itself. The synthesis of a library of derivatives related to this compound would involve combinatorial chemistry principles. Synthetic routes typically focus on modifying the core structure. General strategies for synthesizing indole-urea compounds involve reacting an indole-containing amine with an appropriate isocyanate or using a coupling agent to form the urea (B33335) bond. mdpi.comnih.gov For this specific compound, a library could be generated by:

Varying the Benzyl (B1604629) Groups: Replacing the benzyl groups with other substituted aryl or alkyl groups to explore the impact on steric and electronic properties.

Modifying the Indole (B1671886) Ring: Introducing substituents onto the indole scaffold to modulate its hydrogen-bonding capacity and aromatic interactions. nih.gov

Altering the Urea Linker: Replacing the urea with thiourea (B124793) or other bioisosteres to change the molecule's geometry and hydrogen-bonding pattern.

The synthesis of such libraries often employs multi-step reactions, which may require optimization of catalysts and purification methods like column chromatography to ensure the purity of the final compounds for screening. mdpi.com

Biophysical Characterization of Ligand-Target Interactions

Once a biological target is identified, biophysical methods are critical for understanding the thermodynamics and kinetics of the binding interaction between the ligand (this compound) and its target protein. These techniques provide quantitative data on binding affinity (how tightly the compound binds), stoichiometry (the ratio in which it binds), and the forces driving the interaction.

The urea moiety is a key pharmacophore known to form strong hydrogen-bonding interactions with protein backbones, a feature common in many enzyme inhibitors. nih.gov Similarly, the indole group can participate in hydrogen bonding and aromatic stacking interactions. nih.gov Computational methods like molecular docking are often used as a first step to predict the binding pose and identify key interactions. mdpi.comnih.gov Experimental techniques to validate these predictions include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized, yielding kinetic data (kon and koff).

Thermal Shift Assays (TSA): Determines if the ligand stabilizes the protein against thermal denaturation, which is an indicator of binding.

These methods are essential for confirming direct interaction and for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds.

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Protein Complexes

To gain a definitive, atomic-level understanding of how this compound interacts with its protein target, structural biology techniques are indispensable.

X-ray Crystallography has traditionally been the gold standard for this purpose. The method involves co-crystallizing the compound with its target protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, revealing the precise orientation of the compound in the protein's binding site and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding. This has been applied to structurally related urea derivatives to elucidate their binding modes. mdpi.comnih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, flexible, or difficult-to-crystallize protein complexes. nih.gov In single-particle cryo-EM, samples of the compound-protein complex are flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. nih.govacs.org These images are then computationally averaged and reconstructed to generate a high-resolution 3D structure. technologynetworks.commdpi.com Cryo-EM would be the method of choice if this compound were to bind to a large multi-protein complex, providing unparalleled insight into its mechanism of action within a native-like assembly. nih.govacs.org

Advanced Spectroscopic Techniques for Structural and Interaction Analysis

A variety of spectroscopic techniques are used to confirm the chemical structure of the synthesized compound and to analyze its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for the structural elucidation of organic molecules. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. nih.govgbiosciences.com For this compound, specific resonances would confirm the presence of the indole, benzyl, and urea moieties. mdpi.comnih.gov

| Proton (¹H) | Typical Chemical Shift (δ, ppm) in DMSO-d6 |

| Indole NH | ~10.0 - 12.0 |

| Urea NH | ~8.0 - 10.0 |

| Aromatic CH | ~6.5 - 8.0 |

| Benzyl CH ₂ | ~4.0 - 5.0 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight and elemental formula of the compound, confirming its identity and purity. nih.gov Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be adapted to quantify cellular uptake if the compound is tagged with a heavy element. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The urea and indole groups have characteristic vibrational frequencies. nih.gov Analysis of the IR and Raman spectra of related diphenylurea compounds provides a basis for assigning the vibrational modes of the title compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR/Raman) |

| N-H (Indole, Urea) | Stretching | 3200 - 3400 |

| C=O (Urea I band) | Stretching | 1630 - 1680 |

| N-H (Urea II band) | Bending | 1510 - 1570 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Proteomics and Metabolomics Approaches in Mechanistic Studies

To understand the broader biological consequences of treating cells with this compound, systems-level 'omics' approaches are employed.

Proteomics: This involves the large-scale study of proteins. In a typical experiment, cells are treated with the compound, and then the entire protein content (the proteome) is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). mdpi.com This can reveal which proteins change in abundance upon treatment, providing clues about the compound's mechanism of action, downstream signaling pathways, and potential off-targets. When using urea for protein solubilization during sample preparation, care must be taken to avoid heating, as this can cause carbamylation of proteins, an artifact that can interfere with data analysis. mdpi.comnih.gov

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells or tissues. By analyzing the metabolome after compound treatment, researchers can identify which metabolic pathways are perturbed. Given the compound's indole structure, a key focus would be on the tryptophan metabolic pathway. nih.govnih.govnih.gov Untargeted metabolomics using LC-MS can provide a comprehensive snapshot of all detectable metabolites, potentially identifying breakdown products of the compound or endogenous metabolites whose levels are altered, offering deep mechanistic insights. nih.govnih.gov

Emerging Trends and Future Research Directions

Development of Novel 1,1-Dibenzyl-3-(1H-indol-3-yl)urea Derivatives

The core structure of this compound presents a fertile ground for synthetic modification to enhance its drug-like properties. The indole (B1671886) nucleus is a versatile pharmacophore found in numerous natural products and clinically approved drugs. researchgate.netrsc.org Similarly, the urea (B33335) moiety is a key feature in many therapeutic agents, prized for its ability to form critical hydrogen bonds with biological targets. nih.gov

Future research will likely focus on creating a library of derivatives by modifying various positions on the parent molecule. Key strategies may include:

Substitution on the Indole Ring: Introducing different functional groups onto the indole ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved target affinity and selectivity.

Modification of the Benzyl (B1604629) Groups: Altering the benzyl substituents on the urea nitrogen could influence the compound's lipophilicity and metabolic stability. For instance, the introduction of fluorine atoms can enhance metabolic stability.

Varying the Linker: While the current structure has a direct urea linkage to the indole-3-position, future derivatives could explore different linker lengths and compositions to optimize the orientation of the pharmacophoric groups.

These synthetic efforts will be guided by structure-activity relationship (SAR) studies, which systematically correlate chemical modifications with changes in biological activity. researchgate.netrsc.org

Exploration of New Therapeutic Areas for Indole-Urea Scaffolds

The indole and urea motifs are present in drugs targeting a wide array of diseases. nih.govnih.gov Indole derivatives have shown efficacy as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The urea functional group is a cornerstone of many kinase inhibitors used in oncology. nih.gov This inherent versatility suggests that derivatives of this compound could be investigated for a broad spectrum of therapeutic applications.

Future research should not be limited to a single disease but should explore a diverse range of biological targets. High-throughput screening of these novel derivatives against various cell lines and enzyme panels could uncover unexpected activities. For example, given the prevalence of the indole scaffold in anticancer agents, these new compounds could be tested against a panel of cancer cell lines. researchgate.netmdpi.com Similarly, their potential as antiviral or anti-inflammatory agents warrants investigation. nih.govfrontiersin.org

Table 1: Approved Indole-Based Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Area | Mechanism of Action |

| Sunitinib | Cancer (Renal Cell Carcinoma, GIST) | Tyrosine Kinase Inhibitor |

| Nintedanib | Cancer (NSCLC), Idiopathic Pulmonary Fibrosis | Tyrosine Kinase Inhibitor |

| Panobinostat | Cancer (Multiple Myeloma) | Histone Deacetylase (HDAC) Inhibitor |

| Tadalafil | Erectile Dysfunction, Pulmonary Hypertension | PDE5 Inhibitor |

| Indomethacin | Inflammation, Pain | COX Inhibitor |

This table showcases a selection of FDA-approved drugs containing an indole scaffold, highlighting the diverse therapeutic potential of this structural motif. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new drug candidates. researchgate.net For the development of this compound derivatives, AI and ML can be employed in several ways:

Predictive Modeling: ML models can be trained on existing data of indole-urea compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized derivatives. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening: AI-powered platforms can screen virtual libraries of millions of compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can rapidly identify promising starting points for drug development.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds that are more potent and selective than existing ones.

The integration of AI and ML into the drug discovery pipeline is expected to reduce the time and cost of developing new medicines. bpasjournals.com

Table 2: Applications of AI/ML in the Drug Discovery Pipeline

| Stage | Application of AI/ML | Potential Impact |

| Target Identification | Analyzing biological data to identify novel drug targets. | Increased number of "druggable" targets. |

| Hit Identification | Virtual screening of large compound libraries. | Faster identification of lead compounds. |

| Lead Optimization | Predicting ADMET properties to guide chemical synthesis. | Improved success rates in preclinical development. |

| Clinical Trials | Optimizing trial design and patient stratification. | More efficient and successful clinical trials. |

This table illustrates how AI and machine learning are being applied at various stages of the drug discovery process to improve efficiency and success rates. nih.govbpasjournals.com

Q & A

Q. What are the common synthetic routes for 1,1-dibenzyl-3-(1H-indol-3-yl)urea?

Methodological Answer: The synthesis typically involves coupling reactions between indole derivatives and urea precursors. For example, nucleophilic substitution or condensation reactions under controlled conditions. Key steps include:

- Benzylation : Introducing benzyl groups via alkylation using benzyl halides.

- Urea Formation : Reacting amines with carbonyl sources (e.g., phosgene analogs) to form the urea backbone.

- Optimized Conditions : Use of catalysts like Lewis acids (e.g., ZnCl₂) and solvents such as DMF or THF under inert atmospheres.

Reaction yields and purity depend on stoichiometric ratios and temperature control (e.g., reflux at 80–100°C for 6–12 hours). For reproducibility, ensure rigorous purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm indole proton environments (e.g., δ 7.0–7.5 ppm for aromatic protons) and urea linkage (NH signals at δ 5.5–6.0 ppm). For example, related indole-urea derivatives show distinct splitting patterns in DMSO-d₆ .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar benzyl-indole compounds .

- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 378.4 for C₂₄H₂₂N₃O) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap and water. Consult safety data sheets for urea derivatives, which highlight low acute toxicity but potential sensitization risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

Methodological Answer: Employ Design of Experiments (DoE) frameworks, such as factorial design, to systematically vary parameters:

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 90°C, 10 mol% catalyst, 8-hour reaction) that maximize yield while minimizing byproducts.

- Statistical Validation : Use ANOVA to confirm significance of factors. For example, highlights how factorial design improves reproducibility in complex syntheses .

Q. How should researchers address contradictory data in bioactivity studies involving this compound?

Methodological Answer:

- Cross-Validation : Replicate assays across independent labs using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies).

- Data Triangulation : Combine in vitro, in silico, and in vivo results to resolve discrepancies. For instance, molecular docking (e.g., AutoDock Vina) can predict binding modes conflicting with experimental IC₅₀ values .

- Meta-Analysis : Apply frameworks from to reconcile theoretical predictions (e.g., QSAR models) with empirical data .

Q. What computational methods are effective for studying this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like GROMACS or AMBER.

- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to predict reaction pathways or optimize solvent systems .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends. NIST data () provides reference spectra for benchmarking computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.